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molecular formula C9H7NO3 B058028 3-Cyano-4-methoxybenzoic acid CAS No. 117738-82-6

3-Cyano-4-methoxybenzoic acid

Cat. No. B058028
M. Wt: 177.16 g/mol
InChI Key: OTZHDJMZVQTSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367843B2

Procedure details

Methyl 3-cyano-4-methoxybenzoate (879 mg) was dissolved in tetrahydrofuran (8 mL) and water (4 mL), and lithium hydroxide monohydrate (772 mg) was added to the solution, and then the mixture was stirred at mom temperature for 1 hour. The organic solvent was distilled off under reduced pressure and acidified with 2N hydrochloric acid, and then the precipitated crystal was collected by filtration to obtain the title compound (754 mg) as a colorless crystal.
Quantity
879 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
772 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=[O:7])#[N:2].O.[OH-].[Li+]>O1CCCC1.O>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
879 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
772 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at mom temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 754 mg
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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